4-Methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid
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Overview
Description
4-Methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their broad range of chemical and biological properties, making them significant in various fields such as medicinal chemistry, organic synthesis, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of anthranilic acid derivatives with suitable reagents to form the imidazole ring . The reaction conditions often involve the use of catalysts and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by cyclization and purification steps. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents.
Reduction: Reduction of the carbonyl group to form alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions at the imidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions include various substituted imidazole derivatives, which can exhibit different chemical and biological properties .
Scientific Research Applications
4-Methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid has numerous applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biological pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals
Mechanism of Action
The mechanism of action of 4-Methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt various biological pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Imidazole: The parent compound with a simpler structure.
Benzimidazole: A similar compound with an additional benzene ring fused to the imidazole ring.
2-Methylimidazole: A methyl-substituted derivative of imidazole.
Uniqueness: 4-Methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its carboxylic acid group enhances its solubility and reactivity, making it a valuable compound in various applications .
Properties
Molecular Formula |
C9H8N2O3 |
---|---|
Molecular Weight |
192.17 g/mol |
IUPAC Name |
4-methyl-2-oxo-1,3-dihydrobenzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C9H8N2O3/c1-4-5(8(12)13)2-3-6-7(4)11-9(14)10-6/h2-3H,1H3,(H,12,13)(H2,10,11,14) |
InChI Key |
ZSOLPDHMOIDVJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1NC(=O)N2)C(=O)O |
Origin of Product |
United States |
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